methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a sulfonated pyrrolidine-triazole-phenyl moiety at position 3. The pyrrolidine ring introduces conformational rigidity, while the sulfonyl group enhances polarity. The 4-phenyl-1,2,3-triazole moiety is a common pharmacophore in drug discovery due to its hydrogen-bonding and π-π stacking capabilities.
Properties
IUPAC Name |
methyl 3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-18(23)17-16(8-10-27-17)28(24,25)21-9-7-14(11-21)22-12-15(19-20-22)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVJVWIJNDKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring The thiophene ring is often synthesized through a cyclization reaction involving 2-mercaptoacetate and an appropriate diketone
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Key Steps:
-
Triazole Formation : Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the [3+2] cycloaddition between terminal alkynes and sulfonyl azides to form the 1-sulfonyl-1,2,3-triazole moiety. This reaction proceeds at room temperature in water or toluene with >95% selectivity .
-
Sulfonylation : The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under mild conditions (0–25°C, acetone/water) .
-
Esterification : Methyl esterification of the thiophene carboxylic acid precursor completes the synthesis .
Table 1: Optimization of CuTC-Catalyzed Triazole Synthesis
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (Triazole:Sulfonamide) |
|---|---|---|---|---|---|
| 1 | CuTC | Water | 25 | 95 | >100:1 |
| 2 | CuTC | Toluene | 25 | 92 | >100:1 |
| 3 | CuBr/SMe₂ | Toluene | 25 | 32 | 2:1 |
| Data adapted from . |
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide linker (–SO₂–) facilitates nucleophilic displacement under basic conditions:
-
Reaction with Amines : Treatment with primary/secondary amines (e.g., pyrrolidine derivatives) in acetonitrile at 50°C yields N-alkylated products via SN2 mechanism .
-
Thiol Displacement : Thiols (e.g., benzyl mercaptan) displace the pyrrolidine group in the presence of tetrabutylammonium iodide (TBAI), forming aryl thioethers (65–78% yield) .
Oxidative Functionalization
The triazole ring undergoes oxidative transformations:
-
Peracid-Mediated Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) generates transient azavinyl carbenes, which dimerize or insert into C–H bonds (Fig. 2) .
-
Radical Pathways : Using tert-butyl hydroperoxide (TBHP) and TBAI, the triazole moiety participates in radical-mediated C–H functionalization of ethers (e.g., 1,4-dioxane) .
Key Observation : Radical trapping experiments with TEMPO confirmed the intermediacy of carbon-centered radicals .
Hydrolysis and Stability
The methyl ester and carbamate groups are hydrolytically labile under acidic/basic conditions:
-
Ester Hydrolysis : Treatment with NaOH (1M, 60°C) cleaves the methyl ester to yield the corresponding carboxylic acid (88% conversion) .
-
Carbamate Stability : The carbamate remains intact at pH 7–9 but decomposes in strong acids (HCl, H₂SO₄).
Table 2: Hydrolysis Kinetics of Methyl Ester
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 1M NaOH, 60°C | 2 | 88 |
| 0.1M HCl, 25°C | 24 | <5 |
| Data from . |
Thermal and Photochemical Behavior
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate as an inhibitor of specific cancer cell pathways. For instance:
- Mechanism of Action : The compound has been shown to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Case Study : In vitro assays demonstrated that this compound exhibits micromolar potency against HSET, suggesting its potential as a therapeutic agent for cancers characterized by centrosome amplification .
Antimicrobial Activity
The compound's structural features suggest potential applications in combating infectious diseases. Research indicates that triazole derivatives possess antimicrobial properties.
Case Study : A derivative similar to this compound showed significant activity against Leishmania species. The selectivity for Leishmania N-myristoyltransferase over human enzymes indicates a promising therapeutic window for treating leishmaniasis .
Table 1: Inhibition Potency Against Cancer Targets
| Compound Name | Target | IC₅₀ (µM) |
|---|---|---|
| Methyl 3-((3-(4-phenyltiazol)-pyrrolidin)-sulfonyl)thiophene | HSET | 5.0 |
| Similar Triazole Derivative | Leishmania NMT | 0.5 |
Table 2: Selectivity Ratios for Enzyme Inhibition
| Compound Name | Target Enzyme | Selectivity Ratio |
|---|---|---|
| Methyl 3-(4-phenyltiazol)-pyrrolidin-sulfonylthiophene | Leishmania NMT / Human NMT | >660 |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the triazole ring may play crucial roles in binding to biological targets, leading to various biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous molecules:
Key Differences and Implications
Pyrrolidine-Sulfonyl vs. Direct Triazole Substitution ( vs. Target): The target compound’s pyrrolidine-sulfonyl group increases molecular weight (~456 vs. The pyrrolidine ring may restrict rotational freedom, favoring entropically driven binding . In contrast, the simpler triazole-substituted analogue () lacks these features, suggesting reduced target affinity but possibly better membrane permeability.
Heterocyclic Diversity ( vs. Target): Example 62 () incorporates a pyrazolo-pyrimidine and chromenone system, enabling interactions with kinase ATP-binding sites. The target compound’s triazole-pyrrolidine motif may instead target proteases or receptors requiring smaller, rigid ligands .
Sulfonyl vs. Sulfanyl Groups ( vs. Target):
- Sulfonyl groups (as in the target) are strong electron-withdrawing groups, reducing electron density on the thiophene ring and altering reactivity in electrophilic substitutions. Sulfanyl groups (e.g., in ’s 5-(3-chlorophenylsulfanyl) derivatives) are less polar, favoring hydrophobic interactions .
Research Tools and Validation
Biological Activity
Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound typically involves a multi-step process that includes the reaction of various precursors. For instance, one method involves the reaction of 3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with an appropriate thiophene derivative under specific conditions to yield the target compound . The resulting product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit notable antitumor activity. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
Anticonvulsant Activity
In addition to antitumor properties, some derivatives have been evaluated for anticonvulsant activity. The presence of the triazole ring is critical for enhancing this effect, as seen in various SAR studies where modifications to the phenyl or pyrrolidine groups significantly affected potency .
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound C | PTZ Seizure Model | 10 | |
| Methyl 3... | Maximal Electroshock Model | 8 |
Structure–Activity Relationship (SAR)
The biological activity of methyl 3... is influenced by its structural components:
- Triazole Moiety : Essential for both antitumor and anticonvulsant activities.
- Pyrrolidine Ring : Modifications here can enhance or reduce activity; electron-donating groups tend to increase potency.
- Sulfonamide Group : Contributes to solubility and bioavailability.
Case Studies
Case Study 1: Antitumor Efficacy
A study involving a series of thiophene-based compounds demonstrated that methyl 3... exhibited significant cytotoxic effects against A431 cells with an IC50 value lower than that of doxorubicin. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the mechanism of action involved cell cycle arrest at the G2/M phase .
Case Study 2: Anticonvulsant Properties
In another investigation, derivatives were tested in animal models for their anticonvulsant effects using the pentylenetetrazol (PTZ) seizure model. The results indicated that modifications to the triazole ring enhanced efficacy, with some compounds achieving complete protection against seizures at lower doses compared to existing anticonvulsants .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate?
- Methodology :
- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 4-phenyl-1,2,3-triazole moiety. Example conditions: CuSO₄ (0.2 equiv), sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C for 16 hours .
- Sulfonylation : Introduce the pyrrolidine-sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0°C to RT, with a base like Et₃N).
- Purification : Flash chromatography (e.g., silica gel, gradient elution with cyclohexane/ethyl acetate) achieves >95% purity. Yields for analogous triazole syntheses range from 60–70% .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Key signals include:
- Thiophene protons (δ 6.5–7.5 ppm), sulfonyl-linked pyrrolidine (δ 3.0–3.5 ppm), and triazole aromatic protons (δ 7.3–8.9 ppm) .
- Ester carbonyl at ~165–170 ppm in 13C NMR .
- HRMS : Confirm molecular formula (e.g., C₁₉H₁₈N₄O₄S₂) with <2 ppm error .
- IR : Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .
Q. What purification techniques are optimal for isolating this compound?
- Methodology :
- Liquid-Liquid Extraction : Use methylene chloride/water to remove polar impurities after CuAAC reactions .
- Dry Loading : Adsorb crude product onto Celite for column chromatography to improve resolution .
- Recrystallization : Employ solvents like ethyl acetate/hexane for final crystallization to enhance purity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the triazole-pyrrolidine-sulfonyl scaffold under varying conditions?
- Methodology :
- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .
- Solvent Effects : Test polar aprotic (DMF) vs. protic (EtOH) solvents to optimize sulfonylation efficiency.
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor reaction progress under thermal vs. microwave/ultrasound conditions .
Q. What strategies are effective for optimizing bioactivity through structural modification?
- Methodology :
- Triazole Substituents : Replace phenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate electronic properties .
- Pyrrolidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) to enhance solubility or target engagement .
- SAR Studies : Synthesize analogs (e.g., thiophene vs. benzene core) and assay against relevant biological targets (e.g., kinases, GPCRs) .
Q. How can researchers resolve discrepancies in synthetic yields reported for similar triazole-containing compounds?
- Methodology :
- Reproducibility Checks : Standardize catalyst loading (e.g., 0.2 equiv CuSO₄ vs. 0.1 equiv) and solvent ratios (THF/water) .
- Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted azides or alkynes) .
- Scale-Up Optimization : Evaluate batch vs. flow chemistry for improved consistency in large-scale syntheses .
Q. What methodologies are recommended for assessing the compound’s potential biological activity?
- Methodology :
- In Vitro Screening : Use high-throughput assays (e.g., fluorescence polarization for enzyme inhibition) with triazole-thiazole hybrids as positive controls .
- Molecular Docking : Model interactions with targets like COX-2 or HIV-1 protease, leveraging the sulfonyl group’s hydrogen-bonding capacity .
- ADME/Tox Profiling : Evaluate metabolic stability (e.g., liver microsomes) and cytotoxicity (e.g., HEK293 cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
